molecular formula C22H27FN4O4S B4238564 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B4238564
M. Wt: 462.5 g/mol
InChI Key: RFMPAOPGGSXPGP-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a morpholinylsulfonylphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Introduction of Morpholinylsulfonylphenyl Group: The final step involves the reaction of the intermediate with 4-(4-morpholinylsulfonyl)phenyl acetic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in key biochemical pathways.

    Cellular Pathways: The compound can influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-fluorophenyl)-1-piperazinyl)-N-(4-(trifluoromethyl)phenyl)acetamide: This compound has a similar structure but with a trifluoromethyl group instead of a morpholinylsulfonyl group.

    N-{2-[4-(4-fluorophenyl)-1-piperazinyl]phenyl}pentanamide: Another structurally related compound with different substituents on the piperazine ring.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both fluorophenyl and morpholinylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4S/c23-18-1-5-20(6-2-18)26-11-9-25(10-12-26)17-22(28)24-19-3-7-21(8-4-19)32(29,30)27-13-15-31-16-14-27/h1-8H,9-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMPAOPGGSXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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